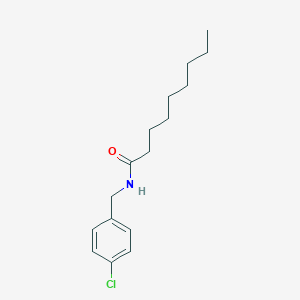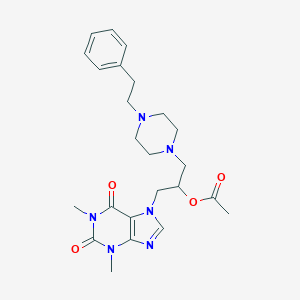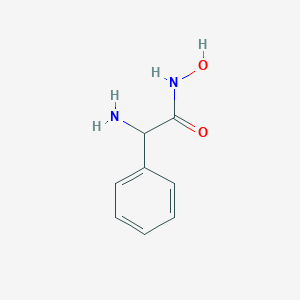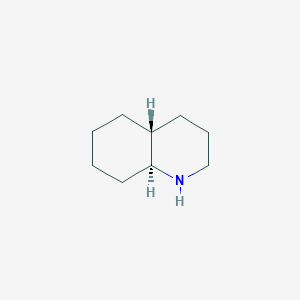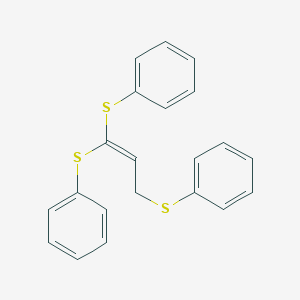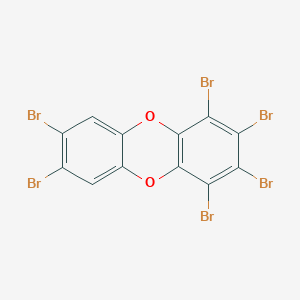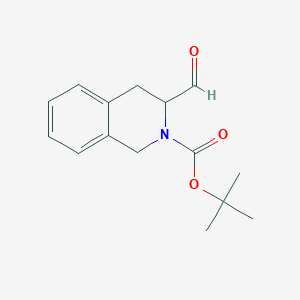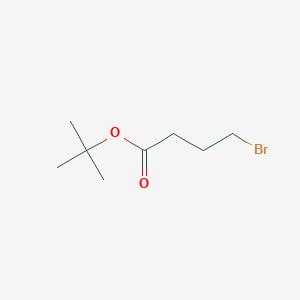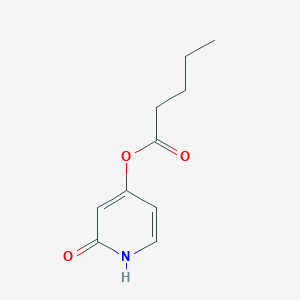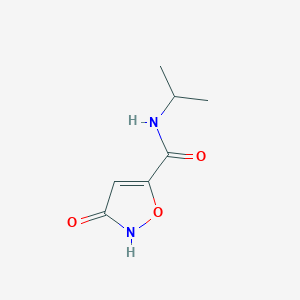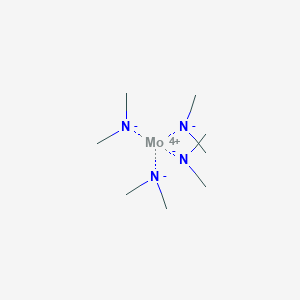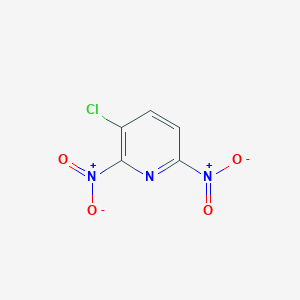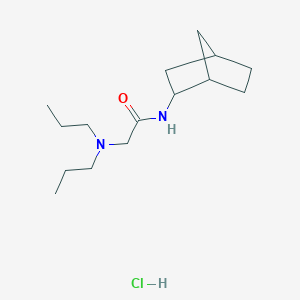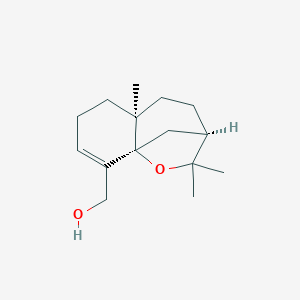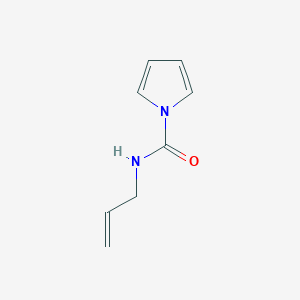
N-Allyl-1H-pyrrole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-1H-pyrrole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrrole derivative, which has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-Allyl-1H-pyrrole-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways and regulating gene expression. It has also been shown to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).
Effets Biochimiques Et Physiologiques
N-Allyl-1H-pyrrole-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress and improve antioxidant capacity. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-Allyl-1H-pyrrole-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity, which makes it a safe compound to use in experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its effects may vary depending on the cell or tissue type being studied.
Orientations Futures
There are several future directions for research on N-Allyl-1H-pyrrole-1-carboxamide. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the investigation of its effects on different biological systems, including the respiratory system, reproductive system, and digestive system. Additionally, there is a need for more studies to investigate the potential use of N-Allyl-1H-pyrrole-1-carboxamide as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Méthodes De Synthèse
N-Allyl-1H-pyrrole-1-carboxamide can be synthesized using various methods, including the reaction of allylamine with 1H-pyrrole-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-Allyl-1H-pyrrole-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used in various studies to investigate its effects on different biological systems, including the immune system, cardiovascular system, and nervous system.
Propriétés
Numéro CAS |
107962-30-1 |
|---|---|
Nom du produit |
N-Allyl-1H-pyrrole-1-carboxamide |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-prop-2-enylpyrrole-1-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-4,6-7H,1,5H2,(H,9,11) |
Clé InChI |
ZYPJSSIAMFRVSR-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)N1C=CC=C1 |
SMILES canonique |
C=CCNC(=O)N1C=CC=C1 |
Synonymes |
1H-Pyrrole-1-carboxamide,N-2-propenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



